5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline is a chemical compound with the molecular formula C12H9Br2N . It has an average mass of 327.015 Da and a monoisotopic mass of 324.910156 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopenta[b]quinoline core with two bromine atoms attached at the 5 and 7 positions . For a detailed structural analysis, it would be best to refer to a crystallographic study or use computational chemistry software.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization :
- Efficient synthesis methods, like tandem radical processes and thermal alkoxyamine homolysis, have been explored for creating dihydroquinolines and related structures, which include 5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline. These methods provide moderate to good yields and can be expedited using microwave-induced heating (Janza & Studer, 2006).
- Spectroscopic characterization, including DFT calculations, MD simulations, and molecular docking studies, has been conducted on derivatives of hydroxyquinoline, which are closely related to this compound. These studies provide insights into the reactivity and potential biological applications of these compounds (Sureshkumar et al., 2018).
Biological Applications :
- In the search for new inhibitors of fructose-1,6-bisphosphatase, derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline have shown promising results. These compounds have been synthesized and evaluated, demonstrating potential for medical applications (Rosini et al., 2006).
- The synthesis of dihydroxylated metabolites of 9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoline monohydrochloride monohydrate, a drug for dementia treatment, involves derivatives of cyclopenta[b]quinoline. Understanding these structures is crucial for determining the chemical structures of drug metabolites (Komatsu et al., 1996).
Synthetic Methodology Development :
- Methods for efficiently synthesizing 5H-cyclopenta[c]quinoline derivatives using a palladium-catalyzed domino reaction have been reported. These methods are significant for their high efficiency and broad scope, indicating the versatility of cyclopenta[b]quinoline structures in chemical synthesis (Luo, Pan, & Wu, 2011).
- Novel methodologies have been developed for synthesizing 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives, showcasing the potential of cyclopenta[b]quinoline derivatives in the development of anticancer agents (Behbehani et al., 2020).
Wirkmechanismus
Target of Action
Similar compounds have shown moderate activity towards acetylcholinesterase (ache) and butyrylcholinesterase (buche) inhibition . These enzymes play a crucial role in nerve signal transmission, and their inhibition can lead to an increase in acetylcholine levels, affecting various neurological processes.
Safety and Hazards
Eigenschaften
IUPAC Name |
5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Br2N/c13-9-5-8-4-7-2-1-3-11(7)15-12(8)10(14)6-9/h4-6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHMUJBHSOWVNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=CC(=CC(=C3N=C2C1)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701320157 |
Source
|
Record name | 5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701320157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666574 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
861206-23-7 |
Source
|
Record name | 5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701320157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.